molecular formula C11H14N4O B1482176 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097970-74-4

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No. B1482176
CAS RN: 2097970-74-4
M. Wt: 218.26 g/mol
InChI Key: ZLCDTIGYLAUBIM-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide (CIPC) is a heterocyclic compound that has been studied for its potential applications in the field of organic synthesis and as a drug target. CIPC is an important intermediate in several synthetic pathways and has been used in the synthesis of various compounds, including drugs and polymers. CIPC has also been studied for its potential as a drug target and its ability to modulate cellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide, belonging to the broader class of imidazo[1,2-b]pyrazole derivatives, is a compound of interest in the field of organic synthesis and medicinal chemistry. Research efforts have focused on exploring the synthesis, characterization, and potential applications of these compounds. For instance, the synthesis of imidazo[1,2-b]pyrazole derivatives has been achieved through various methods, including multicomponent reactions that offer a convenient and efficient pathway to generate a diverse library of these compounds. These synthesis strategies are instrumental in developing new molecules with potential biological activities (Babariya & Naliapara, 2017).

Biological Activities

Imidazo[1,2-b]pyrazole derivatives have been extensively studied for their biological activities. Notably, some compounds in this class have shown significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. For example, a study synthesized and characterized imidazo[1,2-b]pyrazole-7-carboxamides, revealing that several analogues exhibited sub-micromolar activities against cancer cell lines, highlighting their potential as chemotherapeutic agents (Demjén et al., 2018).

Mechanistic Insights

The molecular mechanisms underlying the biological activities of imidazo[1,2-b]pyrazole derivatives are an area of active investigation. Studies have focused on understanding how these compounds interact with biological targets, which is crucial for rational drug design. For instance, research has demonstrated that certain imidazo[1,2-b]pyrazole derivatives can induce apoptosis in leukemia cells at nanomolar concentrations, providing valuable insights into their mechanism of action and reinforcing their therapeutic potential (Szebeni et al., 2018).

Antimicrobial Properties

Apart from anticancer activities, imidazo[1,2-b]pyrazole derivatives have also been evaluated for their antimicrobial properties. Research has identified compounds within this class that exhibit promising antimicrobial activity, expanding their potential applications in combating infectious diseases (Jyothi & Madhavi, 2019).

properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-11(16)9-7-10-14(5-6-15(10)13-9)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCDTIGYLAUBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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